3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperazine moiety, and a tetrahydrocinnoline core, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently cyclized with 5,6,7,8-tetrahydrocinnoline under controlled conditions to yield the final product. Common reagents used in these reactions include triethylamine, dichloromethane, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperazine moiety can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share a similar core structure but differ in the substituents on the piperazine ring.
Furan-2-carbonyl derivatives: Compounds with similar furan-based structures but different functional groups attached to the furan ring.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a furan ring, piperazine moiety, and tetrahydrocinnoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
furan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)16-12-13-4-1-2-5-14(13)18-19-16/h3,6,11-12H,1-2,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFQNLQQSRXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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